molecular formula C18H22O3 B5075437 4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene

4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene

Cat. No.: B5075437
M. Wt: 286.4 g/mol
InChI Key: OQZSJMIVACZCSO-UHFFFAOYSA-N
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Description

4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene is an organic compound with a complex structure that includes both aromatic and ether functionalities

Properties

IUPAC Name

4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-4-19-16-6-5-7-17(13-16)20-10-11-21-18-9-8-14(2)15(3)12-18/h5-9,12-13H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSJMIVACZCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene typically involves the reaction of 3-ethoxyphenol with 2-chloroethanol to form 3-ethoxyphenoxyethanol. This intermediate is then reacted with 1,2-dimethylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and a suitable electrophile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Industry: May be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pathways involved may include alterations in cellular signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde: Similar in structure but contains an aldehyde group instead of the dimethylbenzene moiety.

    1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene: Contains a chlorine atom and additional ethoxy groups.

Uniqueness

4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene is unique due to its specific combination of aromatic and ether functionalities, which may confer distinct chemical and physical properties compared to its analogs.

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